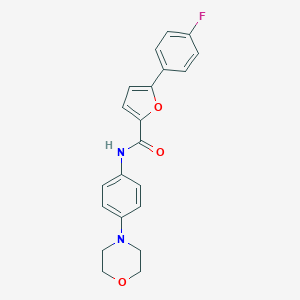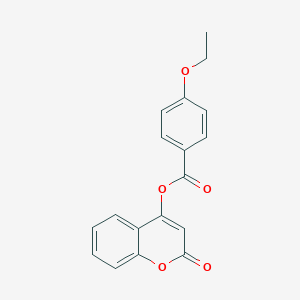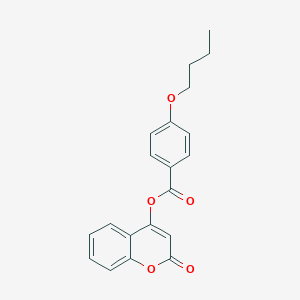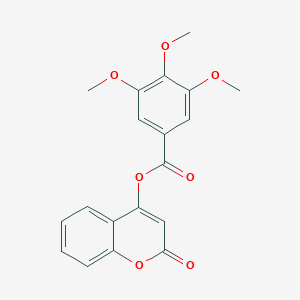![molecular formula C11H16BrNO2 B364425 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol CAS No. 861410-66-4](/img/structure/B364425.png)
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol is an organic compound with the molecular formula C11H16BrNO2. It is a brominated derivative of benzylamine and is used in various chemical and biological applications. The compound is known for its unique structure, which includes a bromobenzyl group attached to an aminoethoxyethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol typically involves the reaction of 3-bromobenzylamine with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzylamine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce benzylamine derivatives. Substitution reactions can result in various functionalized benzylamine compounds.
Scientific Research Applications
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with the active sites of enzymes, inhibiting their activity. The aminoethoxyethanol moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: Similar structure but with the bromine atom at the para position.
2-{2-[(3-Chlorobenzyl)amino]ethoxy}ethanol: Chlorine atom instead of bromine.
2-{2-[(3-Methylbenzyl)amino]ethoxy}ethanol: Methyl group instead of bromine.
Uniqueness
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific proteins or enzymes. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[(3-bromophenyl)methylamino]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-11-3-1-2-10(8-11)9-13-4-6-15-7-5-14/h1-3,8,13-14H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUTYJFDWAAUOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364354.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364362.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364363.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364365.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B364371.png)
![2-(4-ethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B364387.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]nicotinamide](/img/structure/B364409.png)

![N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B364485.png)
![N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B364496.png)



![Acenaphtho[1,2-b]benzo[g]quinoxaline](/img/structure/B364515.png)
